6-Bromothiazolo[4,5-b]pyridine-2-thiol

Catalog No.
S889613
CAS No.
194668-71-8
M.F
C6H3BrN2S2
M. Wt
247.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromothiazolo[4,5-b]pyridine-2-thiol

CAS Number

194668-71-8

Product Name

6-Bromothiazolo[4,5-b]pyridine-2-thiol

IUPAC Name

6-bromo-3H-[1,3]thiazolo[4,5-b]pyridine-2-thione

Molecular Formula

C6H3BrN2S2

Molecular Weight

247.1 g/mol

InChI

InChI=1S/C6H3BrN2S2/c7-3-1-4-5(8-2-3)9-6(10)11-4/h1-2H,(H,8,9,10)

InChI Key

BPZQUJMYTNAMLT-UHFFFAOYSA-N

SMILES

C1=C(C=NC2=C1SC(=S)N2)Br

Canonical SMILES

C1=C(C=NC2=C1SC(=S)N2)Br

6-Bromothiazolo[4,5-b]pyridine-2-thiol is a heterocyclic compound characterized by the presence of both thiazole and pyridine rings, along with a bromine substituent at the 6-position and a thiol group at the 2-position. This compound belongs to a class of thiazolo-pyridine derivatives known for their diverse biological activities and potential applications in medicinal chemistry. The unique structural features of 6-bromothiazolo[4,5-b]pyridine-2-thiol contribute to its reactivity and interaction with biological targets, making it a subject of interest in pharmaceutical research.

Due to its functional groups. Notably:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or permanganate.
  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles, which can modify its biological activity.
  • Condensation Reactions: The thiol group can participate in condensation reactions with aldehydes or ketones, forming thiazole-based derivatives that may exhibit enhanced pharmacological properties.

Research indicates that thiazolo[4,5-b]pyridine derivatives, including 6-bromothiazolo[4,5-b]pyridine-2-thiol, exhibit a range of biological activities:

  • Antimicrobial Properties: Compounds in this class have shown significant antibacterial activity against various pathogens .
  • Anticancer Activity: Some derivatives have been identified as potential inhibitors of cancer cell proliferation, particularly through mechanisms involving the inhibition of specific kinases .
  • Enzyme Inhibition: Certain thiazolo[4,5-b]pyridine compounds have demonstrated inhibitory effects on enzymes such as phosphoinositide 3-kinase alpha, indicating potential applications in cancer therapy .

The synthesis of 6-bromothiazolo[4,5-b]pyridine-2-thiol can be achieved through several methods:

  • Bromination of Thiazolo-Pyridine Precursors: Starting from thiazolo[4,5-b]pyridine derivatives, bromination can be performed using bromine in an appropriate solvent (e.g., acetic acid) to introduce the bromine substituent at the 6-position.
  • Thiol Functionalization: The thiol group can be introduced via nucleophilic substitution reactions on suitable precursors or through direct thiolation methods using thiolating agents .
  • Multi-component Reactions: Recent studies have explored one-pot multi-component reactions that yield functionalized thiazolo-pyridines with high efficiency and yield .

6-Bromothiazolo[4,5-b]pyridine-2-thiol has several potential applications:

  • Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of more complex pharmaceutical compounds.
  • Antibacterial Agents: Its demonstrated antimicrobial properties make it a candidate for developing new antibiotics.
  • Cancer Therapeutics: Given its enzyme inhibition capabilities, it may play a role in developing targeted cancer therapies.

Studies exploring the interactions of 6-bromothiazolo[4,5-b]pyridine-2-thiol with biological systems have shown promising results:

  • Protein Binding: Investigations into how this compound binds to target proteins can elucidate its mechanism of action and help optimize its efficacy.
  • Cellular Uptake: Understanding how well this compound penetrates cell membranes is crucial for assessing its bioavailability and therapeutic potential.

Several compounds share structural similarities with 6-bromothiazolo[4,5-b]pyridine-2-thiol. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
6-Methylthiazolo[4,5-b]pyridine-2-thiolMethyl group at position 6Antimicrobial and anticancer properties
5-Fluorothiazolo[4,5-b]pyridin-2-amineFluorine substituent at position 5Potent enzyme inhibitors
2-(Methylthio)thiazolo[4,5-d]pyrimidineMethylthio group at position 2Antiviral activity
4-(Pyridin-4-yl)thiazole-2-thiolPyridine ring fused to thiazoleAntimicrobial properties

The uniqueness of 6-bromothiazolo[4,5-b]pyridine-2-thiol lies in its specific combination of bromine and thiol functionalities that enhance its reactivity and potential biological profiles compared to other derivatives. Its distinct structural features may facilitate interactions with different biological targets, paving the way for novel therapeutic applications.

XLogP3

2.2

Wikipedia

6-Bromo[1,3]thiazolo[4,5-b]pyridine-2(3H)-thione

Dates

Modify: 2023-08-16

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